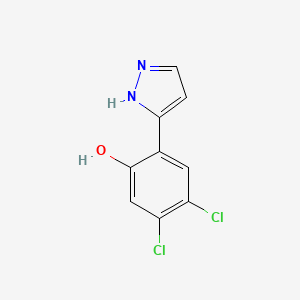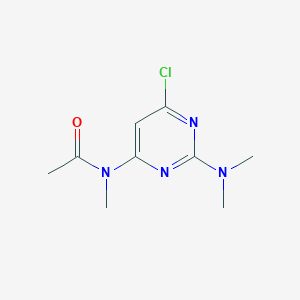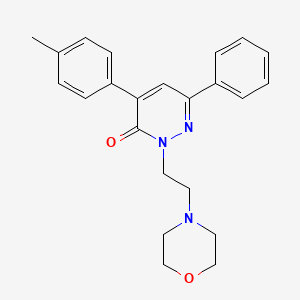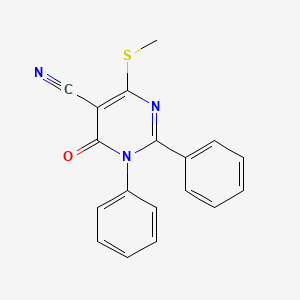
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms into the quinazoline ring.
Amination: Substitution of an amino group at specific positions.
Coupling Reaction: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the bromine atoms or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.
Biology and Medicine
In biology and medicine, quinazoline derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against various biological targets, including enzymes, receptors, and nucleic acids.
Industry
In industry, such compounds could be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one would depend on its interaction with biological targets. It might inhibit or activate specific enzymes, bind to receptors, or interfere with nucleic acid functions. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinazoline: A simpler quinazoline derivative with known biological activity.
6-Bromoquinazoline: Another brominated quinazoline with potential therapeutic applications.
2-Phenylaminoquinazoline: A compound with a similar structure but different substitution pattern.
Uniqueness
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
91539-11-6 |
|---|---|
Molekularformel |
C14H10Br2N4O |
Molekulargewicht |
410.06 g/mol |
IUPAC-Name |
3-amino-6-bromo-2-(4-bromoanilino)quinazolin-4-one |
InChI |
InChI=1S/C14H10Br2N4O/c15-8-1-4-10(5-2-8)18-14-19-12-6-3-9(16)7-11(12)13(21)20(14)17/h1-7H,17H2,(H,18,19) |
InChI-Schlüssel |
DYMOCEGOHIWORA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=O)N2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


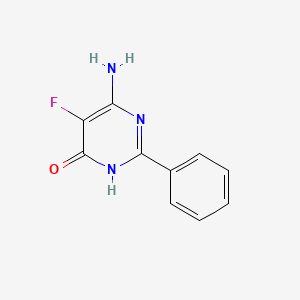
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
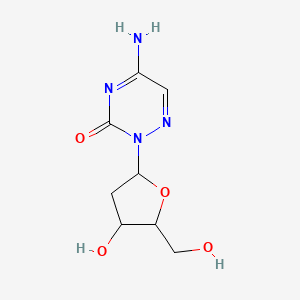

![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
